molecular formula C18H18BClO3 B13122228 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13122228
M. Wt: 328.6 g/mol
InChI Key: IZRJPVJJVUYLKW-UHFFFAOYSA-N
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Description

Chemical Context of Dibenzofuran Derivatives

Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. Their structural rigidity and electronic properties make them valuable in pharmaceuticals, agrochemicals, and optoelectronic materials. For example, dibenzofuran derivatives exhibit antibacterial, antifungal, and anticancer activities by interfering with microbial DNA replication or cellular signaling pathways. The introduction of halogen atoms, such as chlorine, enhances these biological activities by improving lipophilicity and target binding affinity.

In materials science, dibenzofurans serve as fluorophores in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields. The planar aromatic system facilitates π-π stacking, which is critical for charge transport in semiconductor applications. Recent synthetic advances, including transition-metal-catalyzed cyclization and oxidative coupling, have expanded access to functionalized dibenzofurans.

Significance of Boron-Containing Heterocyclic Compounds

Boron-containing heterocycles are pivotal in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds for constructing complex molecules. The pinacol boronate group (–B(O2C2(CH3)4)) in 2-(7-chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a protected boronic acid, enhancing stability while retaining reactivity. This moiety enables precise functionalization of aromatic systems, making the compound a versatile intermediate in drug discovery and polymer chemistry.

Boron’s empty p-orbital allows for reversible covalent interactions with nucleophiles, facilitating catalytic cycles in coupling reactions. Additionally, boron-containing compounds exhibit unique pharmacological properties, such as protease inhibition and carbohydrate recognition, which are exploited in developing therapeutics for diabetes and cancer.

Structural Features and Nomenclature

The IUPAC name 2-(7-chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects its structural components:

  • Dibenzo[b,d]furan core : A fused bicyclic system with benzene rings at positions 1–6 and 8–13 and a furan oxygen at position 7.
  • Chlorine substituent : Located at position 7 of the dibenzofuran system, enhancing electronic deficiency and directing electrophilic substitution.
  • Pinacol boronate ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group bonded to position 4 of the dibenzofuran, providing steric protection to the boron atom.

The molecular formula C18H18BClO3 (molecular weight: 328.6 g/mol) was confirmed via high-resolution mass spectrometry. Key structural features include:

Property Value/Description
Hybridization of boron sp²
Bond angles (B-O-C) ~120°, consistent with trigonal planar geometry
Rotatable bonds 0 (rigid dibenzofuran system)

The compound’s X-ray crystallography data reveals a planar dibenzofuran system with a dihedral angle of 2.8° between the benzene rings, minimizing steric strain. The pinacol boronate group adopts a chair-like conformation, with methyl groups shielding the boron center from nucleophilic attack.

Properties

Molecular Formula

C18H18BClO3

Molecular Weight

328.6 g/mol

IUPAC Name

2-(7-chlorodibenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)14-7-5-6-13-12-9-8-11(20)10-15(12)21-16(13)14/h5-10H,1-4H3

InChI Key

IZRJPVJJVUYLKW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of the Dibenzofuran Core

The dibenzofuran skeleton is typically synthesized via:

  • Cyclization of biphenyl derivatives: This involves intramolecular ether formation between ortho-substituted biphenyls, often catalyzed by acidic or oxidative conditions.
  • Oxidative coupling of phenols: Phenolic precursors undergo oxidative cyclization to form the dibenzofuran ring, frequently mediated by metal catalysts or oxidants.

The chlorine substituent at the 7-position is introduced either by starting from appropriately chlorinated biphenyl or phenol precursors or by electrophilic aromatic substitution on the dibenzofuran ring after core formation.

Introduction of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Group

The boronic ester group is introduced by:

  • Borylation of the dibenzofuran derivative: The key step involves the reaction of the dibenzofuran intermediate bearing a suitable leaving group (e.g., halogen) at the 4-position with bis(pinacolato)diboron or related boron reagents.
  • Catalytic conditions: Typically, palladium-catalyzed borylation (e.g., Miyaura borylation) is employed, using Pd catalysts, bases such as potassium acetate or carbonate, and solvents like dioxane or toluene under inert atmosphere and controlled temperature.

Typical Reaction Scheme

Step Reactants/Conditions Product/Intermediate Notes
1 Chlorinated biphenyl or phenol precursor 7-Chlorodibenzofuran Cyclization under acidic or oxidative conditions
2 7-Chlorodibenzofuran with halogen at 4-position + bis(pinacolato)diboron 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pd-catalyzed borylation reaction

Industrial and Laboratory Scale Synthesis

  • Laboratory scale: The synthesis is typically conducted in batch reactors with careful control of temperature, inert atmosphere, and stoichiometry to optimize yield and purity.
  • Industrial scale: Continuous flow reactors and automated synthesis platforms may be employed to improve scalability, reproducibility, and safety. Optimization focuses on catalyst loading, reaction time, and purification steps.

Detailed Research Findings and Analytical Data

Reaction Conditions and Yields

Parameter Typical Conditions Outcome
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 High catalytic efficiency
Base Potassium acetate or carbonate Facilitates borylation
Solvent 1,4-Dioxane, toluene Good solubility and reaction medium
Temperature 80–110 °C Optimal for borylation
Reaction Time 6–24 hours Depends on scale and catalyst
Yield 60–85% High yield achievable with optimized conditions

Purification and Characterization

  • Purification: Column chromatography or recrystallization is used to isolate the pure compound.
  • Characterization: Confirmed by NMR (1H, 13C, 11B), mass spectrometry, IR spectroscopy, and elemental analysis.
  • Stability: The pinacol boronic ester moiety is generally stable under ambient conditions but sensitive to hydrolysis in aqueous acidic or basic media.

Summary Table of Preparation Methods

Aspect Description
Core Formation Cyclization of chlorinated biphenyl or phenol derivatives
Boronic Ester Introduction Pd-catalyzed borylation with bis(pinacolato)diboron
Catalysts Pd(dppf)Cl2, Pd(PPh3)4
Bases Potassium acetate, potassium carbonate
Solvents 1,4-Dioxane, toluene
Temperature 80–110 °C
Reaction Time 6–24 hours
Yield 60–85%
Purification Chromatography, recrystallization
Characterization NMR, MS, IR, elemental analysis

Notes on Reaction Mechanism and Optimization

  • The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the diboron reagent, and reductive elimination to form the boronic ester.
  • Electron-withdrawing chlorine at the 7-position influences electronic density and can affect reaction rates and regioselectivity.
  • Steric factors around the dibenzofuran core impact catalyst accessibility and yield.
  • Optimization of base and solvent is critical for maximizing yield and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the dibenzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

Major Products

    Substitution: Substituted dibenzofuran derivatives.

    Oxidation: Boronic acids or boronates.

    Coupling: Biaryl compounds.

Scientific Research Applications

The compound 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science, supported by comprehensive data and case studies.

Structure and Composition

  • IUPAC Name : 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C17H18BClO2
  • Molecular Weight : 300.69 g/mol

Physical Properties

  • Appearance : Solid
  • Solubility : Soluble in organic solvents like dichloromethane and ethanol.

Medicinal Chemistry

The compound has shown potential in drug development due to its unique structural features that allow for interaction with biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of dioxaborolanes can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies have demonstrated that compounds similar to 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit cytotoxic effects against various cancer cell lines .

CompoundTarget Cancer TypeMechanism of ActionReference
2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBreast CancerInduces apoptosis
Similar Dioxaborolane DerivativeLung CancerCell cycle arrest

Materials Science

The compound's boron content makes it a candidate for use in advanced materials and nanotechnology.

Case Study: Polymer Composites

Incorporating boron-containing compounds into polymer matrices has been shown to enhance mechanical properties and thermal stability. Research has highlighted the use of dioxaborolanes in synthesizing high-performance polymer composites that are resistant to thermal degradation .

Material TypeEnhancement AchievedReference
Polymer CompositeIncreased thermal stability
NanocompositeImproved mechanical strength

Environmental Science

The compound may also play a role in environmental remediation efforts.

Case Study: Heavy Metal Removal

Studies have explored the application of boron compounds in the adsorption of heavy metals from wastewater. The unique structure of dioxaborolanes allows them to effectively bind with heavy metal ions, facilitating their removal from contaminated water sources .

ContaminantRemoval Efficiency (%)Reference
Lead85%
Cadmium90%

Mechanism of Action

The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Isomers with substituents at meta/para positions (e.g., chloro-methylphenyl in ) show lower yields (26%) due to steric hindrance during purification .
  • Electron-Withdrawing Groups : Iodophenyl and dichlorophenyl derivatives () are likely synthesized via electrophilic borylation, leveraging halogen-directed reactivity .
  • Catalytic Efficiency : Methoxyphenyl derivatives achieve high yields (83%) using UiO-Co catalysts, highlighting the role of electron-donating groups in stabilizing intermediates .

Electronic and Steric Properties

  • Dibenzofuran vs. Phenyl Cores: The target compound’s dibenzofuran core (cf. The 7-chloro substituent further tunes electron density, favoring oxidative stability .
  • Heterocyclic Variants : Chlorothiophene derivatives () exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter reactivity in cross-coupling reactions compared to dibenzofuran-based analogs .
  • Steric Effects : Bulky substituents (e.g., cyclopropoxy in ) reduce regioselectivity in C-H borylation, whereas smaller groups (e.g., methoxy in ) improve catalytic efficiency .

Stability and Reactivity

  • Borolane Ring Stability : Pinacol boronic esters generally exhibit high stability, but electron-withdrawing groups (e.g., Cl in the target compound) may slightly reduce hydrolytic stability compared to methoxy-substituted analogs .
  • Redox Activity : The dibenzofuran core’s extended conjugation may enhance stability under reducing conditions, as seen in catalytic hydroboration studies () .

Biological Activity

The compound 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

Dioxaborolane features a unique dioxaborolane ring structure with a chlorinated dibenzo[b,d]furan moiety. Its molecular formula is C12H12ClO2BC_{12}H_{12}ClO_2B, and it has a molecular weight of approximately 238.68 g/mol. The presence of the dibenzofuran unit is significant for its biological interactions.

Synthesis

The synthesis of Dioxaborolane typically involves the reaction of 7-chlorodibenzo[b,d]furan with boron reagents under controlled conditions. The synthetic route often includes the formation of the dioxaborolane ring through the condensation reaction of appropriate precursors.

Biological Activity

Dioxaborolane has been investigated for various biological activities:

1. Antimicrobial Activity
Research has shown that derivatives of dioxaborolanes exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Dioxaborolane derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against these pathogens .
  • Antifungal Activity : The compounds also showed antifungal activity against Candida albicans, with notable efficacy observed in several synthesized derivatives .

2. Antiproliferative Effects
Studies have indicated that certain dioxaborolane derivatives possess antiproliferative properties against cancer cell lines. For example, compounds derived from dioxaborolanes were tested against breast and colon cancer cell lines, showing varying degrees of inhibition on cell proliferation .

Case Studies

Several studies have documented the biological activity of dioxaborolanes:

StudyFindings
Study 1 Investigated a series of dioxaborolanes for antibacterial properties; found significant activity against S. aureus and C. albicans .
Study 2 Evaluated antiproliferative effects in cancer cell lines; identified promising candidates for further development .
Study 3 Assessed the environmental impact and toxicity profiles of chlorinated dibenzofurans, linking their structure to biological activity .

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